dicopper;azane;carbonate;dihydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

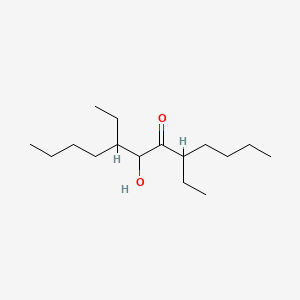

Dicopper;azane;carbonate;dihydroxide, also known as dicopper carbonate dihydroxide, is an inorganic copper-based compound. It is commonly referred to as basic copper carbonate and has the chemical formula Cu₂(OH)₂CO₃. This compound is a green solid that occurs naturally as the mineral malachite . It has been used since antiquity as a pigment and is still used in artist paints, sometimes called verditer, green bice, or mountain green .

Preparation Methods

Dicopper carbonate dihydroxide can be synthesized through various methods. One common laboratory method involves the reaction of copper(II) sulfate with sodium carbonate in the presence of water. The reaction proceeds as follows :

2CuSO4+4NaHCO3→Cu2(OH)2(CO3)+2Na2SO4+3CO2+H2O

In industrial settings, the compound can be produced by reacting copper(II) salts with carbonate salts under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Dicopper carbonate dihydroxide undergoes various chemical reactions, including:

-

Decomposition: : When heated, it decomposes to form copper(II) oxide, carbon dioxide, and water:

Cu2(OH)2(CO3)→2CuO+CO2+H2O

-

Reaction with Acids: : It reacts with acids to form copper(II) salts, carbon dioxide, and water. For example, with hydrochloric acid:

Cu2(OH)2(CO3)+4HCl→2CuCl2+CO2+3H2O

-

Oxidation-Reduction: : It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents .

Scientific Research Applications

Dicopper carbonate dihydroxide has a wide range of scientific research applications:

Mechanism of Action

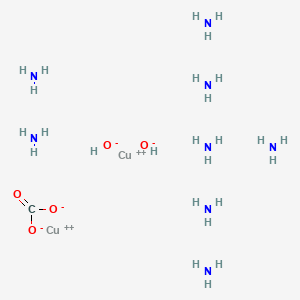

The mechanism by which dicopper carbonate dihydroxide exerts its effects involves its ability to release copper ions. These ions can interact with various molecular targets, including enzymes and cellular structures. In biological systems, copper ions can disrupt microbial cell membranes and interfere with enzyme function, leading to antimicrobial effects . The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Dicopper carbonate dihydroxide is similar to other copper-based compounds, such as:

Copper(II) oxide (CuO): A black solid used in ceramics and as a catalyst.

Copper(II) sulfate (CuSO₄): A blue crystalline solid used in agriculture and as a fungicide.

Copper(II) chloride (CuCl₂): A yellow-brown solid used in dyeing and printing textiles.

What sets dicopper carbonate dihydroxide apart is its unique combination of carbonate and hydroxide groups, which confer specific properties such as low solubility in water and stability under various conditions .

Properties

CAS No. |

68833-88-5 |

|---|---|

Molecular Formula |

CH26Cu2N8O5 |

Molecular Weight |

357.36 g/mol |

IUPAC Name |

dicopper;azane;carbonate;dihydroxide |

InChI |

InChI=1S/CH2O3.2Cu.8H3N.2H2O/c2-1(3)4;;;;;;;;;;;;/h(H2,2,3,4);;;8*1H3;2*1H2/q;2*+2;;;;;;;;;;/p-4 |

InChI Key |

MVGUXLHHJOAKRV-UHFFFAOYSA-J |

SMILES |

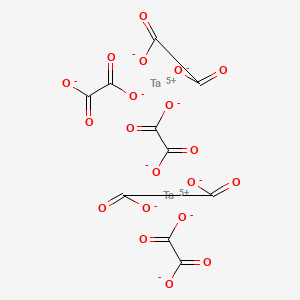

C(=O)([O-])[O-].N.N.N.N.N.N.N.N.[OH-].[OH-].[Cu+2].[Cu+2] |

Canonical SMILES |

C(=O)([O-])[O-].N.N.N.N.N.N.N.N.[OH-].[OH-].[Cu+2].[Cu+2] |

| 68833-88-5 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.